

Application Notes and Protocols for HPLC Purification of Synthetic Neurotensin(8-13)

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Compound of Interest

Compound Name: *Neurotensin(8-13)*

Cat. No.: *B549770*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic **Neurotensin(8-13)** using High-Performance Liquid Chromatography (HPLC). **Neurotensin(8-13)**, a hexapeptide with the sequence Arg-Arg-Pro-Tyr-Ile-Leu, is the biologically active fragment of the neuropeptide Neurotensin and a key target in drug development.[1] The protocols outlined below are designed to guide researchers in obtaining high-purity **Neurotensin(8-13)** for various research and pre-clinical applications.

Introduction to Neurotensin(8-13) Purification

Synthetic peptides, including **Neurotensin(8-13)**, are typically produced by solid-phase peptide synthesis (SPPS). The crude product from SPPS contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying synthetic peptides due to its high resolution and the volatile nature of the mobile phases, which are easily removed after purification.[2][3] The separation is based on the differential hydrophobicity of the peptide and its impurities.

Experimental Protocols

Materials and Reagents

- Crude synthetic **Neurotensin(8-13)**

- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA), HPLC grade
- HPLC system with a preparative pump, UV detector, and fraction collector
- Preparative C18 reversed-phase HPLC column
- Analytical C18 reversed-phase HPLC column
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Lyophilizer
- 0.22 μm or 0.45 μm syringe filters

Sample Preparation

Proper sample preparation is crucial for a successful HPLC purification.

- **Dissolution of Crude Peptide:** Dissolve the crude synthetic **Neurotensin(8-13)** in a minimal amount of a strong, compatible solvent. For many peptides, a small volume of acetonitrile or a mixture of acetonitrile and water is effective.^[1] If the peptide has poor solubility, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful of their compatibility with your HPLC system.
- **Dilution:** Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile) to a concentration of 1-10 mg/mL.^[1]
- **Filtration:** Filter the sample solution through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter that could clog the HPLC column.

Preparative RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of **Neurotensin(8-13)**. Optimization may be required based on the specific impurity profile of the crude peptide.

Table 1: Preparative HPLC Conditions

Parameter	Value
Column	Preparative C18, 5-10 μm particle size, 100-300 Å pore size
Mobile Phase A	0.1% (v/v) TFA in water
Mobile Phase B	0.1% (v/v) TFA in acetonitrile
Flow Rate	Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection	UV at 214 nm and 280 nm
Injection Volume	Dependent on column loading capacity
Gradient	See Table 2

Table 2: Preparative HPLC Gradient Profile

Time (minutes)	% Mobile Phase B
0	5
5	5
65	65
70	95
75	95
76	5
85	5

Procedure:

- Equilibrate the preparative HPLC column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
- Inject the prepared **Neurotensin(8-13)** sample onto the column.
- Run the gradient as described in Table 2.
- Collect fractions corresponding to the major peak, which is expected to be the target peptide. It has been reported that **Neurotensin(8-13)** elutes at approximately 27% acetonitrile.
- Monitor the chromatogram at 214 nm for the peptide backbone and 280 nm for the tyrosine residue.

Analysis of Collected Fractions

- Analytical RP-HPLC: Analyze the purity of each collected fraction using analytical RP-HPLC. This allows for the identification of fractions containing the highest purity of **Neurotensin(8-13)**.
- Mass Spectrometry: Confirm the identity of the purified peptide in the desired fractions by mass spectrometry to ensure it corresponds to the molecular weight of **Neurotensin(8-13)** (approximately 817.0 g/mol).

Table 3: Analytical HPLC Conditions

Parameter	Value
Column	Analytical C18, 3-5 μm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm)
Mobile Phase A	0.1% (v/v) TFA in water
Mobile Phase B	0.1% (v/v) TFA in acetonitrile
Flow Rate	0.5-1.0 mL/min
Detection	UV at 214 nm and 280 nm
Injection Volume	10-20 μL
Gradient	A common starting gradient is 5% to 95% B over 20-30 minutes.

Post-Purification Processing

- Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
- Solvent Evaporation: If the volume of the pooled fractions is large, the acetonitrile can be removed using a rotary evaporator.
- Lyophilization: Freeze-dry the pooled fractions to obtain the purified **Neurotensin(8-13)** as a fluffy, white powder. This process removes the water and residual TFA.
- TFA Salt Exchange (Optional): If the trifluoroacetate salt is not desired for downstream applications, it can be exchanged for another counter-ion (e.g., acetate) using ion-exchange chromatography.

Data Presentation

The following table summarizes expected quantitative data for the purification of a **Neurotensin(8-13)** analog. Actual results may vary depending on the synthesis efficiency and the specific HPLC conditions used.

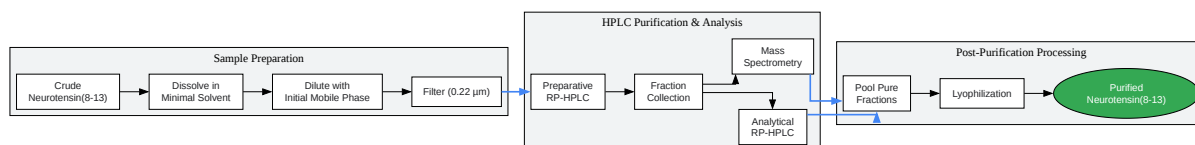
Table 4: Representative Purification Data for a DOTA-conjugated **Neurotensin(8-13)** Analog

Parameter	Value	Reference
Retention Time (Analytical)	9.467 min	
Purity (Post-Purification)	≥99%	
Radiochemical Purity (if applicable)	≥99.99%	

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of synthetic **Neurotensin(8-13)**.

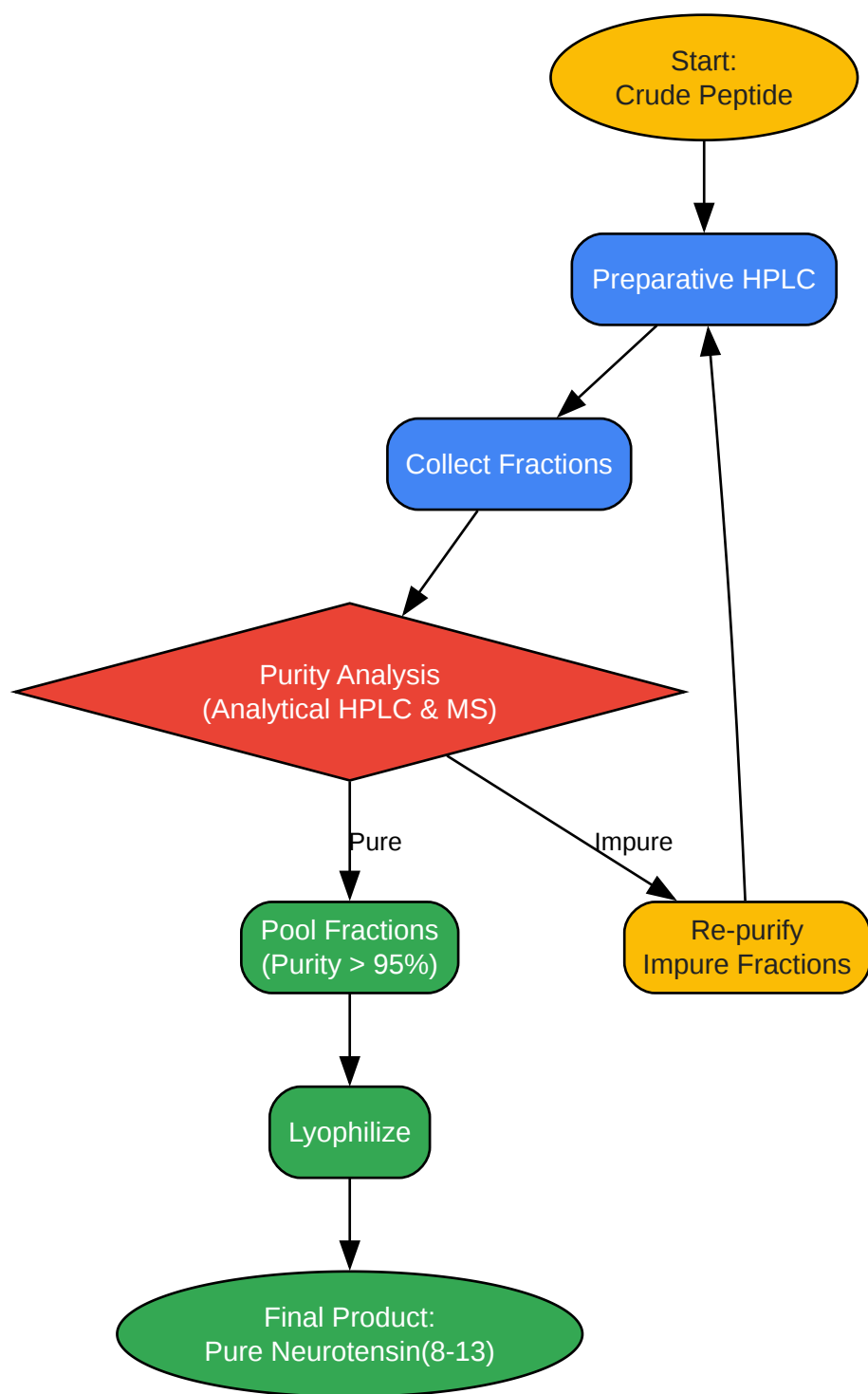


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Caption: Workflow for HPLC purification of synthetic **Neurotensin(8-13)**.

Logical Relationship of Purification Steps

This diagram shows the logical progression and decision points in the purification process.



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Caption: Decision-making flowchart for peptide purification.

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